molecular formula C7H10N4 B12934522 (R)-2-(3-Amino-5-methyl-1H-pyrazol-1-yl)propanenitrile

(R)-2-(3-Amino-5-methyl-1H-pyrazol-1-yl)propanenitrile

Cat. No.: B12934522
M. Wt: 150.18 g/mol
InChI Key: MAYXBLUYVNBHQR-ZCFIWIBFSA-N
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Description

®-2-(3-Amino-5-methyl-1H-pyrazol-1-yl)propanenitrile is a versatile small molecule scaffold that has garnered interest in various fields of scientific research. This compound features a pyrazole ring, which is known for its biological activity and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(3-Amino-5-methyl-1H-pyrazol-1-yl)propanenitrile typically involves the reaction of 3-amino-5-methyl-1H-pyrazole with a suitable nitrile precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for ®-2-(3-Amino-5-methyl-1H-pyrazol-1-yl)propanenitrile may involve large-scale synthesis using similar reaction conditions as those employed in laboratory settings. Optimization of reaction parameters, such as temperature, solvent, and reaction time, is crucial to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

®-2-(3-Amino-5-methyl-1H-pyrazol-1-yl)propanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.

    Substitution: The amino group on the pyrazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

Scientific Research Applications

®-2-(3-Amino-5-methyl-1H-pyrazol-1-yl)propanenitrile has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-2-(3-Amino-5-methyl-1H-pyrazol-1-yl)propanenitrile involves its interaction with specific molecular targets and pathways. The compound’s pyrazole ring can bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Amino-5-methyl-1H-pyrazol-1-yl)propanoic acid
  • 3-(3-Amino-5-methyl-1H-pyrazol-1-yl)propanenitrile

Properties

Molecular Formula

C7H10N4

Molecular Weight

150.18 g/mol

IUPAC Name

(2R)-2-(3-amino-5-methylpyrazol-1-yl)propanenitrile

InChI

InChI=1S/C7H10N4/c1-5-3-7(9)10-11(5)6(2)4-8/h3,6H,1-2H3,(H2,9,10)/t6-/m1/s1

InChI Key

MAYXBLUYVNBHQR-ZCFIWIBFSA-N

Isomeric SMILES

CC1=CC(=NN1[C@H](C)C#N)N

Canonical SMILES

CC1=CC(=NN1C(C)C#N)N

Origin of Product

United States

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